molecular formula C11H8FNO2S B580438 Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate CAS No. 1221403-87-7

Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate

Cat. No.: B580438
CAS No.: 1221403-87-7
M. Wt: 237.248
InChI Key: NBPRZFGLEWZSRB-UHFFFAOYSA-N
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Description

Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole ring substituted with a fluorophenyl group and a carboxylate ester

Safety and Hazards

The safety and hazards associated with “Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate” are not well-documented in the literature. As with all chemicals, it should be handled with care, and appropriate safety measures should be taken when handling and storing the compound .

Future Directions

Thiazole derivatives, including “Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate”, have shown promising biological activities, making them potential candidates for the development of new therapeutic agents . Future research could focus on further exploring the biological activities of these compounds and optimizing their structures to enhance their therapeutic potential .

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.

Mode of Action

Thiazole derivatives are known to interact with various biochemical targets, leading to a range of biological outcomes . The specific mode of action would depend on the exact biological activity exhibited by this compound.

Biochemical Pathways

Thiazole derivatives are known to interact with various biochemical pathways, leading to a range of biological outcomes . The specific pathways affected would depend on the exact biological activity exhibited by this compound.

Result of Action

Thiazole derivatives are known to exhibit a range of biological activities . The specific effects would depend on the exact biological activity exhibited by this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(2-fluorophenyl)thiazole-4-carboxylate typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. The reaction generally starts with the condensation of α-haloketones with thioamides under basic conditions . For instance, 2-fluorobenzoyl chloride can be reacted with thioacetamide in the presence of a base like sodium hydroxide to form the thiazole ring, followed by esterification with methanol to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

    Substitution: Halogenated thiazole derivatives.

Comparison with Similar Compounds

Uniqueness: Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate is unique due to the presence of both a fluorophenyl group and a thiazole ring, which confer distinct electronic and steric properties. These features make it a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name

methyl 2-(2-fluorophenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2S/c1-15-11(14)9-6-16-10(13-9)7-4-2-3-5-8(7)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPRZFGLEWZSRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=N1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743509
Record name Methyl 2-(2-fluorophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221403-87-7
Record name Methyl 2-(2-fluorophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(2-fluorophenyl)-1,3-thiazole-4-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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